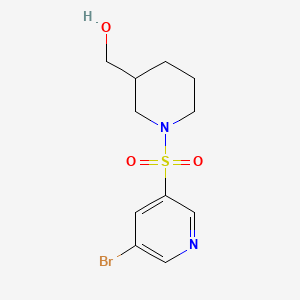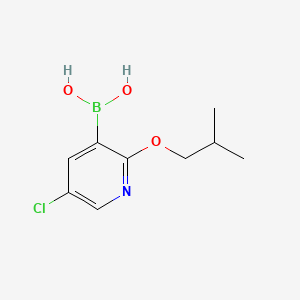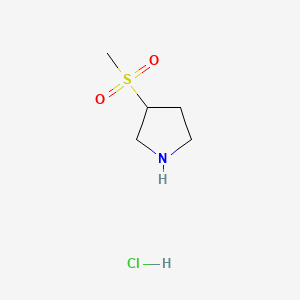
methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Mécanisme D'action
Target of Action
It’s known that imidazole compounds have a broad range of biological activities and can interact with various targets .
Mode of Action
Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate forms coordination compounds with Cobalt (2+). These compounds interact with their targets, leading to changes in the biochemical processes .
Biochemical Pathways
The compound inhibits photosynthetic electron flow and ATP-synthesis, acting as Hill reaction inhibitors . This suggests that it affects the photosynthesis pathway, leading to downstream effects on energy production within the cell.
Result of Action
The inhibition of photosynthetic electron flow and ATP-synthesis by this compound can lead to a decrease in energy production within the cell . This can have various molecular and cellular effects, depending on the specific context and environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethyl-2-methylimidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the reaction conditions can be optimized to minimize by-products and reduce the need for extensive purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced imidazole compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Reduced imidazole compounds.
Substitution: Imidazole derivatives with substituted functional groups.
Applications De Recherche Scientifique
Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
2-Ethyl-4-methylimidazole: This compound shares a similar imidazole core but differs in the substitution pattern.
4-Methyl-2-ethylimidazole: Another similar compound with a different arrangement of substituents on the imidazole ring.
Uniqueness: Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in drug development .
Propriétés
IUPAC Name |
methyl 5-ethyl-2-methyl-1H-imidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-6-7(8(11)12-3)10-5(2)9-6/h4H2,1-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWMAPAQXFOWFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N1)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B596527.png)


![2-(Benzo[b]thiophen-2-yl)pyridin-4-ol](/img/structure/B596536.png)

![5'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B596538.png)





![6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one](/img/structure/B596547.png)


